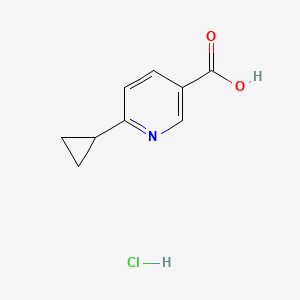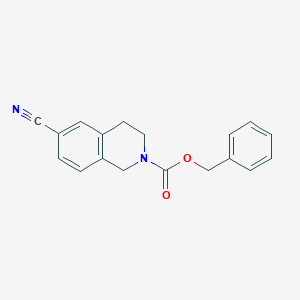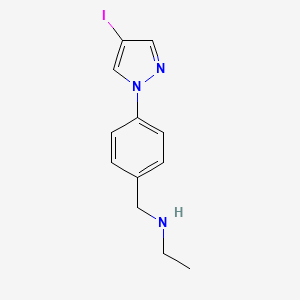
tert-butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further substituted with a 4-bromo-3-methyl-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-methyl-2-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of N-(4-azido-3-methyl-2-nitrophenyl)carbamate.
Reduction: Formation of tert-butyl N-(4-amino-3-methyl-2-nitrophenyl)carbamate.
Oxidation: Formation of tert-butyl N-(4-bromo-3-carboxy-2-nitrophenyl)carbamate.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It acts as a probe to investigate the activity of specific enzymes involved in carbamate metabolism .
Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of functionalized materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The bromine and nitro groups may also participate in interactions with biological molecules, affecting their function and signaling pathways .
Comparison with Similar Compounds
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-bromo-2-nitrophenyl)carbamate
- tert-Butyl N-(4-bromo-3-methylphenyl)carbamate
Comparison: tert-Butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate is unique due to the presence of both a nitro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C12H15BrN2O4 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H15BrN2O4/c1-7-8(13)5-6-9(10(7)15(17)18)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16) |
InChI Key |
LFLXGKYWSZOUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)






![1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)
![6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B13487415.png)

![2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid](/img/structure/B13487423.png)



